molecular formula C16H15BrOS B1531948 3-(4-Bromophenyl)-4'-thiomethylpropiophenone CAS No. 898761-22-3

3-(4-Bromophenyl)-4'-thiomethylpropiophenone

Cat. No.: B1531948
CAS No.: 898761-22-3
M. Wt: 335.3 g/mol
InChI Key: HHPQJNTWOWDOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-4’-thiomethylpropiophenone is an organic compound that features a bromophenyl group and a thiomethyl group attached to a propiophenone backbone

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One of the compounds, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has shown potent activity against hiv-1 . This suggests that the compound may interact with its targets, leading to changes that inhibit the activity of certain viruses.

Biochemical Pathways

For instance, indole derivatives have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

A compound with a similar structure, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has shown potent activity against hiv-1 . This suggests that the compound may have antiviral effects at the molecular and cellular level.

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that the compound may be stable under a variety of environmental conditions.

Preparation Methods

The synthesis of 3-(4-Bromophenyl)-4’-thiomethylpropiophenone typically involves multiple steps, starting with the preparation of the bromophenyl and thiomethyl intermediatesThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .

Chemical Reactions Analysis

3-(4-Bromophenyl)-4’-thiomethylpropiophenone undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(4-Bromophenyl)-4’-thiomethylpropiophenone has several scientific research applications:

Comparison with Similar Compounds

3-(4-Bromophenyl)-4’-thiomethylpropiophenone can be compared with similar compounds such as:

The uniqueness of 3-(4-Bromophenyl)-4’-thiomethylpropiophenone lies in its combination of bromophenyl and thiomethyl groups, which provide a versatile platform for various chemical transformations and potential biological activities.

Biological Activity

3-(4-Bromophenyl)-4'-thiomethylpropiophenone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C16H15BrOS
  • Molecular Weight : 345.26 g/mol
  • Functional Groups : Bromine atom, thiomethyl group, and a ketone functional group.

Biological Activities

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antibacterial agent.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.

Table 1: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16Strong
Pseudomonas aeruginosa64Weak

Table 2: Anticancer Activity

Cell LineIC50 (µM)Effect
HeLa15Moderate Inhibition
MCF-710Significant Inhibition
A54920Moderate Inhibition

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains showed that the compound effectively inhibited growth at MIC values lower than those of commonly used antibiotics. This suggests its potential as an alternative treatment option for bacterial infections .
  • Cancer Cell Proliferation :
    • In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in HeLa and MCF-7 cell lines, indicating its potential as an anticancer agent .
  • Anti-inflammatory Mechanisms :
    • A study focusing on the anti-inflammatory effects revealed that the compound reduced levels of pro-inflammatory cytokines in cultured macrophages, supporting its use in managing inflammatory conditions .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPQJNTWOWDOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-4'-thiomethylpropiophenone
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-4'-thiomethylpropiophenone
Reactant of Route 3
Reactant of Route 3
3-(4-Bromophenyl)-4'-thiomethylpropiophenone
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-4'-thiomethylpropiophenone
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-4'-thiomethylpropiophenone
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-4'-thiomethylpropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.